[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a bis-pyrazole methylamine derivative characterized by two pyrazole rings substituted with methyl groups at the 1,3- and 1,5-positions, respectively. The methylene amine linker bridges these heterocyclic moieties, forming a flexible yet sterically hindered structure. Key properties include:
- Molecular formula: C₁₄H₁₉N₃ (varies slightly depending on substituents) .
- Molecular weight: ~245.33–251.28 g/mol .
- Purity: Typically ≥95% (CAS 1006473-46-6) .
This compound is synthesized via alkylation of pyrazole precursors followed by reductive amination or coupling reactions, as seen in analogous pyrazole-based amines (e.g., and ). Its structural motifs are common in medicinal chemistry, particularly in targeting kinases or modulating autophagy pathways .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-12(8-16(3)15-9)6-13-5-11-7-14-17(4)10(11)2/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
OUJADYXNWUGJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 1,5-dimethyl-4-formylpyrazole in the presence of an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
The amine linker’s substituents significantly influence electronic properties and biological activity. Examples include:
Key Observations :
Pyrazole Ring Modifications
Variations in pyrazole substitution patterns alter steric and electronic profiles:
| Compound Name | Pyrazole Substitution | Molecular Weight | Synthesis Route | Reference |
|---|---|---|---|---|
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine oxalate | 3,5-dimethyl | - | Reductive amination + salt formation | |
| [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | 1-methyl | 182.27 | Alkylation + coupling | |
| N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine | Triazole hybrid | - | Heterocyclic coupling |
Key Observations :
Biological Activity
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a hybrid molecule featuring two distinct pyrazole moieties. Pyrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4 |
| Molecular Weight | 216.27 g/mol |
| IUPAC Name | This compound |
The biological activity of pyrazole derivatives often involves interactions with various molecular targets. The presence of methyl groups in the pyrazole rings enhances lipophilicity and membrane permeability, facilitating cellular uptake. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A derivative with structural similarities showed an IC50 value of 5.13 µM against C6 glioma cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
- Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells by arresting the cell cycle at various phases .
Anti-inflammatory Properties
Pyrazole compounds are also investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial for conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives, including those analogous to this compound. The results indicated that certain modifications led to enhanced anticancer activity against various cell lines, including breast and lung cancer cells. The most effective compounds were noted to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that specific structural features significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
